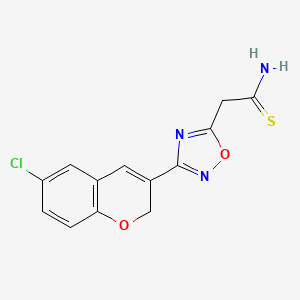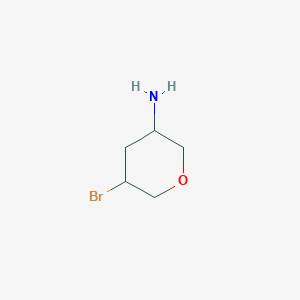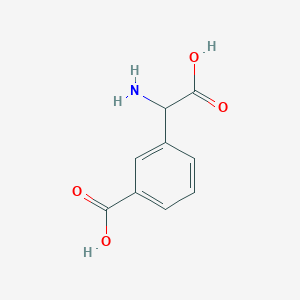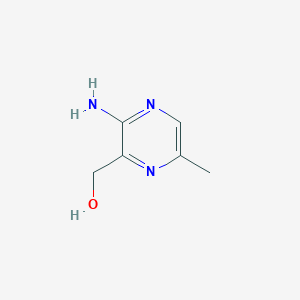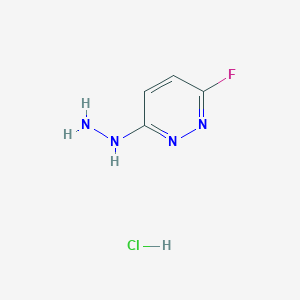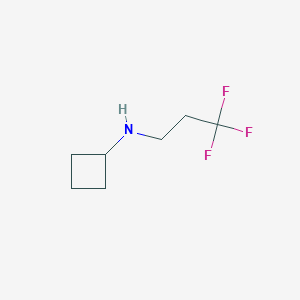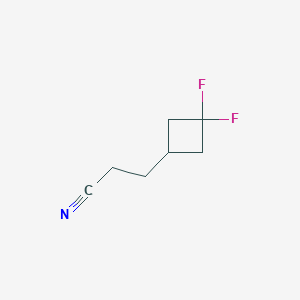
4-Amino-3-(3-fluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(3-fluorophenyl)butanoic acid is a chemical compound with the molecular formula C10H12FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(3-fluorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 3-fluorobenzaldehyde and nitromethane to form 3-fluoro-β-nitrostyrene.
Reduction: The nitro group in 3-fluoro-β-nitrostyrene is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-(3-fluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate various biochemical pathways, including those involved in neurotransmission, metabolism, and signal transduction.
Comparación Con Compuestos Similares
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- 3-Amino-4-(4-fluorophenyl)butanoic acid
- 4-Amino-3-(2-fluorophenyl)butanoic acid
Comparison:
- Structural Differences: The position of the fluorine atom on the phenyl ring varies among these compounds, leading to differences in their chemical properties and reactivity.
- Uniqueness: 4-Amino-3-(3-fluorophenyl)butanoic acid is unique due to its specific substitution pattern, which may result in distinct biological activity and potential applications.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
4-amino-3-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-2-7(4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) |
Clave InChI |
NVZXCVHOYWVGFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



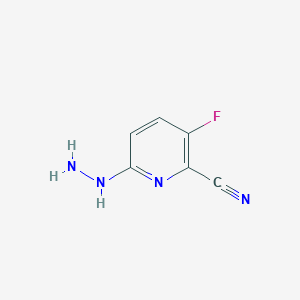
![Tert-butyl3-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015978.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B13015980.png)

